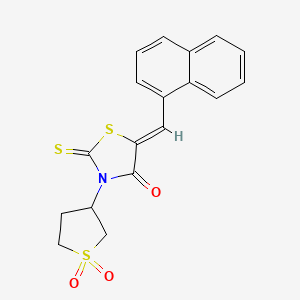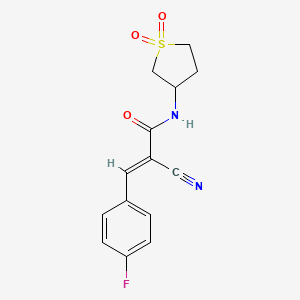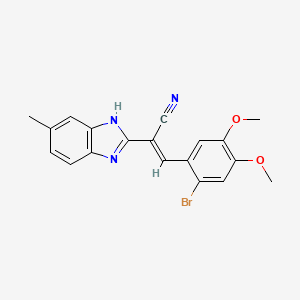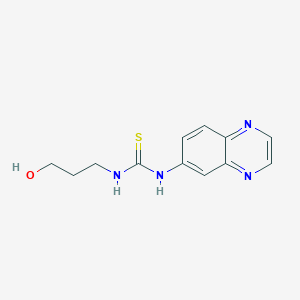![molecular formula C22H18N2O2 B3896397 3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide
Übersicht
Beschreibung
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide, also known as MPAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAB belongs to the class of molecules known as HDAC inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Wirkmechanismus
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide belongs to the class of molecules known as HDAC inhibitors, which inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDACs, this compound increases the acetylation of histone proteins, which leads to the activation of gene expression. This leads to the upregulation of genes that are involved in anti-cancer, anti-inflammatory, and neuroprotective pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the acetylation of histone proteins, which leads to the activation of gene expression. This leads to the upregulation of genes that are involved in anti-cancer, anti-inflammatory, and neuroprotective pathways. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide has a number of advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, which makes it an ideal tool for studying the role of HDACs in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, this compound has a number of limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on 3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of the specific genes and pathways that are regulated by this compound in various biological processes. Additionally, there is a need for more studies on the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more studies on the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-[(E)-3-pyridin-4-ylprop-2-enoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-3-2-4-19(15-16)22(26)24-20-8-6-18(7-9-20)21(25)10-5-17-11-13-23-14-12-17/h2-15H,1H3,(H,24,26)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYVHLGDXLIFOP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)
![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)

![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)
![6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3896379.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(cyclohexylamino)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896386.png)
![3-{3-(4-chlorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896387.png)

![{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896396.png)